molecular formula C9H13NO B1313040 3-[(Ethylamino)methyl]phenol CAS No. 91239-98-4

3-[(Ethylamino)methyl]phenol

Cat. No. B1313040
CAS RN: 91239-98-4
M. Wt: 151.21 g/mol
InChI Key: TUMYKIYLRIVICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Ethylamino)methyl]phenol” is a phenolic compound with an aminoethyl substituent attached to the aromatic ring. It is a very viscous deep orange liquid .


Molecular Structure Analysis

The molecular formula of “3-[(Ethylamino)methyl]phenol” is C9H13NO . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CCNCC1=CC(=CC=C1)O .


Chemical Reactions Analysis

Phenols, including “3-[(Ethylamino)methyl]phenol”, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(Ethylamino)methyl]phenol” is 151.21 g/mol . The XLogP3, which is a measure of the compound’s lipophilicity, is 1.1 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 32.3 Ų .

Scientific Research Applications

Ligand Synthesis and Coordination Properties

  • The synthesis of new ligands, including variations of 3-[(Ethylamino)methyl]phenol, has been reported. These ligands exhibit interesting coordination properties with metals like Cu(II), Zn(II), and Cd(II), forming stable complexes. The role of phenol as a spacer in metal ion coordination is significant (Ambrosi et al., 2003).

Anticancer Activity

  • Schiff bases derived from 3-[(Ethylamino)methyl]phenol have been synthesized and shown to exhibit anticancer activity. Studies on cancer cell lines indicate that these compounds have potential as therapeutic agents (Uddin et al., 2020).

Self-Assembly and CO2 Fixation

  • A nickel(II) complex with a derivative of 3-[(Ethylamino)methyl]phenol has been shown to undergo self-assembly and atmospheric CO2 fixation, indicating potential applications in environmental chemistry (Mukherjee et al., 2008).

Catalysis

  • 3-[(Ethylamino)methyl]phenol derivatives have been used in catalysis, specifically in the methylation of phenol. These catalysts show significant activity and selectivity, demonstrating their potential in industrial chemical processes (Mathew et al., 2002).

Molecular Structure and Spectroscopy

  • The molecular structure and spectroscopic properties of 3-[(Ethylamino)methyl]phenol derivatives have been extensively studied. These studies provide insights into the electronic structure and potential applications in material science (Albayrak & Frank, 2010).

Fluorescent Chemosensors

  • Compounds based on 3-[(Ethylamino)methyl]phenol have been developed as fluorescent chemosensors for ions like H+ and Zn(II). These sensors show promise for use in biological and environmental monitoring (Ambrosi et al., 2009).

Stability of Metal Complexes

  • Research on 3-[(Ethylamino)methyl]phenol derivatives has led to the determination of stability constants of their metal complexes. These findings are important for understanding their behavior in various chemical environments (Kim & Lee, 2006).

Catalysis in Ethylene Oligomerization

  • Metal complexes of 3-[(Ethylamino)methyl]phenol derivatives have been applied in ethylene oligomerization catalysis. These complexes show high activity and selectivity, indicating their potential in polymer production (Ngcobo et al., 2019).

Safety And Hazards

“3-[(Ethylamino)methyl]phenol” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYKIYLRIVICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434807
Record name 3-[(ethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylamino)methyl]phenol

CAS RN

91239-98-4
Record name 3-[(ethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Ethylamino)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 3-hydroxy-benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Ethylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
3-[(Ethylamino)methyl]phenol
Reactant of Route 3
Reactant of Route 3
3-[(Ethylamino)methyl]phenol
Reactant of Route 4
3-[(Ethylamino)methyl]phenol
Reactant of Route 5
3-[(Ethylamino)methyl]phenol
Reactant of Route 6
Reactant of Route 6
3-[(Ethylamino)methyl]phenol

Citations

For This Compound
1
Citations
P Liu, M Cheng, J Guo, D Cao, J Luo, Y Wan… - Bioorganic & Medicinal …, 2023 - Elsevier
Here, we have designed and synthesized a series of melatonin-alkylbenzylamine hybrids as multitarget agents for the treatment of Alzheimer’s disease (AD). Most of them exhibited a …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.